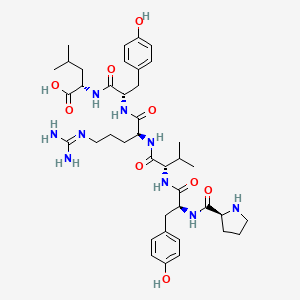
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of 4-Azidobenzoic Acid: This can be achieved by diazotization of 4-aminobenzoic acid followed by treatment with sodium azide.
Coupling with Pyrrolidine: The 4-azidobenzoic acid is then coupled with pyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Corresponding amines.
科学研究应用
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide largely depends on the functional group transformations it undergoes. The azide group can be converted into reactive intermediates that can interact with various molecular targets, facilitating the formation of covalent bonds with biomolecules or other substrates. This reactivity is harnessed in bioconjugation and click chemistry applications.
相似化合物的比较
N-(4-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with an amine group instead of an azide.
N-(4-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Contains a nitro group instead of an azide.
Uniqueness: N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in labeling techniques.
属性
CAS 编号 |
921201-87-8 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC 名称 |
N-(4-azidophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N5O/c13-16-15-11-5-3-10(4-6-11)14-12(18)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,14,18) |
InChI 键 |
AXIZIPDBQTVCFL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


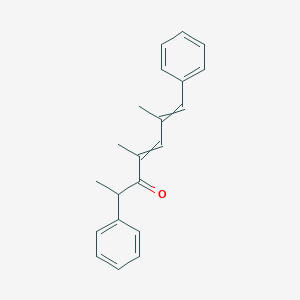
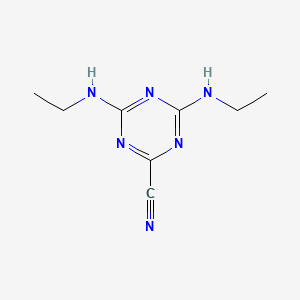
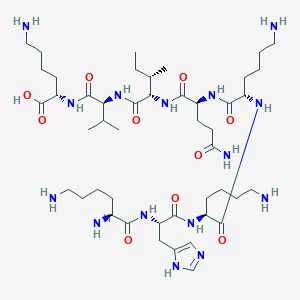
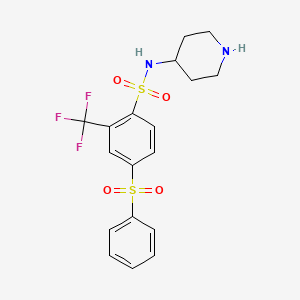
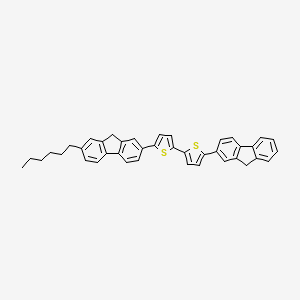
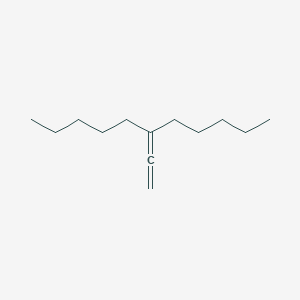

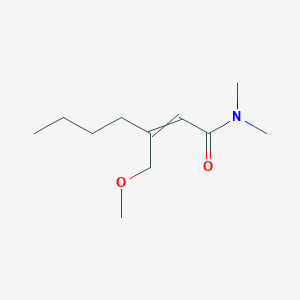



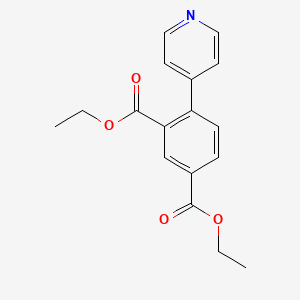
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
